2-[(6-amino-9H-purin-8-yl)sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(6-amino-9H-purin-8-yl)sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide is a complex organic compound that features a purine base linked to a dimethoxyphenyl acetamide group via a sulfanyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-amino-9H-purin-8-yl)sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide typically involves multiple steps:
-
Formation of the Purine Derivative: : The starting material, 6-amino-9H-purine, is reacted with a suitable thiolating agent to introduce the sulfanyl group at the 8-position. Common thiolating agents include thiourea or thiol-containing compounds under basic conditions.
-
Coupling with Dimethoxyphenyl Acetamide: : The sulfanyl-purine intermediate is then coupled with 3,4-dimethoxyphenyl acetamide. This step often involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
-
Reduction: : The nitro groups, if present, can be reduced to amines using reducing agents like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).
-
Substitution: : The amino group on the purine ring can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Palladium on carbon, sodium borohydride.
Coupling Reagents: N,N’-dicyclohexylcarbodiimide, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Various purine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-[(6-amino-9H-purin-8-yl)sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study the interactions between purine derivatives and biological macromolecules. It may serve as a probe to investigate enzyme activities or as a ligand in receptor binding studies.
Medicine
Medically, this compound holds potential as a therapeutic agent. Its structure suggests it could interact with nucleic acid processes, making it a candidate for antiviral or anticancer drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 2-[(6-amino-9H-purin-8-yl)sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The purine moiety can mimic natural nucleotides, potentially inhibiting enzymes involved in DNA or RNA synthesis. The sulfanyl group may enhance binding affinity through additional interactions with the target site.
Comparison with Similar Compounds
Similar Compounds
6-amino-9H-purine: A simpler purine derivative without the sulfanyl and dimethoxyphenyl groups.
N-(3,4-dimethoxyphenyl)acetamide: Lacks the purine and sulfanyl components.
2-[(6-amino-9H-purin-8-yl)sulfanyl]acetamide: Similar but without the dimethoxyphenyl group.
Uniqueness
2-[(6-amino-9H-purin-8-yl)sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide is unique due to the combination of a purine base, a sulfanyl bridge, and a dimethoxyphenyl acetamide group. This unique structure allows for diverse chemical reactivity and potential biological activity that is not seen in simpler analogs.
Properties
CAS No. |
1639000-89-7 |
---|---|
Molecular Formula |
C15H16N6O3S |
Molecular Weight |
360.4 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.